Product packaging for Levitide(Cat. No.:CAS No. 114281-19-5)

Levitide

Cat. No.: B1674945
CAS No.: 114281-19-5
M. Wt: 1542.8 g/mol
InChI Key: LDCPZBREJGHLQM-MUFHBRNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Natural Occurrence of Levitide

This compound's primary source is the skin of certain frog species belonging to the family Pipidae. These peptides are stored in granular glands within the skin and released upon stimulation, such as stress or threat utm.my.

This compound was first isolated and characterized from the skin secretions of the South African clawed frog, Xenopus laevis. nih.govbiorbyt.commedchemexpress.comcohesionbio.comresearchgate.netnih.gov. The peptide is derived from a larger precursor protein called preprothis compound, which is 88 residues long nih.govbiorbyt.com. Preprothis compound contains a putative signal sequence at the amino terminus and the this compound peptide at the carboxyl terminus nih.govbiorbyt.com. Isolation typically involves techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) from lyophilized skin secretions nih.govresearchgate.net.

Research indicates that peptides homologous to Xenopus laevis this compound are also present in other members of the Pipidae family, such as Silurana tropicalis (also known as Xenopus tropicalis) nih.govxenbase.orgimrpress.comresearchgate.netwur.nl. Studies involving the analysis of precursor genes in Silurana tropicalis have identified sequences with similarity to X. laevis this compound nih.govresearchgate.net. This suggests a shared evolutionary origin and role for this compound or this compound-like peptides within this amphibian family nih.gov.

Historical Context of this compound Discovery and Characterization

The discovery and characterization of this compound occurred as part of broader investigations into the diverse array of biologically active peptides found in amphibian skin secretions. Early research focused on isolating and sequencing these peptides to understand their structure and potential functions nih.govresearchgate.net. This compound's amino acid sequence was determined using methods like fast atom bombardment mass spectrometry nih.govresearchgate.net. The identification of its precursor cDNA sequence further elucidated its biosynthesis nih.govresearchgate.net. This work contributed to the growing understanding of amphibian skin peptides as a rich source of novel bioactive molecules utm.mysajs.co.za.

Classification of this compound within Biologically Active Peptides

This compound is classified among biologically active peptides, a broad category encompassing peptides that exert specific physiological effects in living organisms unibz.itcabidigitallibrary.org. Based on its observed or predicted activities and structural characteristics, this compound is often categorized in the following ways:

Myotropic peptides are those that affect muscle tissue, often influencing contraction or relaxation. While the primary classification highlighted in research often leans towards neurohormone-like activity, some literature includes this compound alongside other myotropic peptides found in Xenopus laevis skin secretions, such as caerulein (B1668201) and xenopsin (B549565) utm.mysajs.co.zaaosis.co.za. These peptides can exert effects on smooth muscle dntb.gov.ua.

This compound is frequently described and classified as a neurohormone-like peptide nih.govbiorbyt.commedchemexpress.comresearchgate.netxenbase.orgcymitquimica.comchembase.cnisyslab.info. This classification suggests that this compound may function similarly to neurohormones, which are signaling molecules produced by neurons that are released into the bloodstream to act on distant target cells. The precursor structure of this compound and its presence in skin secretions, which can be released into the external environment or potentially absorbed, support this categorization nih.govbiorbyt.com. UniProt also classifies its precursor, Prothis compound, with the molecular function of "hormone activity" and involvement in the "neuropeptide signaling pathway" uniprot.org.

Antimicrobial Peptide (AMP) Classification

This compound, in the context of amphibian skin secretions and host defense, is often discussed alongside other peptides known for their antimicrobial properties, such as magainins, caerulein precursor fragment (CPF), and xenopsin precursor fragment (XPF), all found in Xenopus laevis. scielo.org.zaasm.orgresearchgate.net These peptides are considered part of the amphibian's innate immunity and function as a first line of defense against infectious microorganisms. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Antimicrobial peptides from amphibian skin, including those found in Xenopus species, share several common characteristics that contribute to their classification as AMPs. The vast majority are cationic, typically possessing a net charge between +2 and +6 at neutral pH due to the presence of multiple lysine (B10760008) and arginine residues. nih.govnih.govmdpi.comresearchgate.netmdpi.com They also generally contain a significant proportion of hydrophobic amino acids, often around 50%. nih.govnih.gov This amphipathic nature, where the peptide has both hydrophilic (charged) and hydrophobic regions, is considered essential to their antimicrobial action, enabling them to interact with and disrupt microbial membranes. scielo.org.zaaosis.co.zaresearchgate.net While there is significant diversity in their primary structures, amphibian AMPs typically range in size from 8 to 63 amino acid residues. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H119N21O19S B1674945 Levitide CAS No. 114281-19-5

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S,3S)-3-methyl-2-[[(2S)-4-methylsulfanyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H119N21O19S/c1-10-34(5)50(85-59(100)43(24-28-107-9)77-48(93)30-74-55(96)42-21-23-47(92)76-42)62(103)75-31-49(94)84-52(36(7)89)64(105)82-44(29-33(3)4)60(101)87-53(37(8)90)65(106)83-45(32-88)61(102)80-39(17-12-14-25-67)57(98)79-41(19-16-27-73-66(71)72)58(99)86-51(35(6)11-2)63(104)81-40(18-13-15-26-68)56(97)78-38(54(70)95)20-22-46(69)91/h33-45,50-53,88-90H,10-32,67-68H2,1-9H3,(H2,69,91)(H2,70,95)(H,74,96)(H,75,103)(H,76,92)(H,77,93)(H,78,97)(H,79,98)(H,80,102)(H,81,104)(H,82,105)(H,83,106)(H,84,94)(H,85,100)(H,86,99)(H,87,101)(H4,71,72,73)/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCPZBREJGHLQM-MUFHBRNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H119N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114281-19-5
Record name Levitide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114281195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Genetics and Evolution of Levitide

Precursor Gene Organization and cDNA Sequence Analysis

Levitide is synthesized as part of a larger precursor protein, known as preprothis compound. This prepropeptide undergoes post-translational processing, including cleavage of a signal sequence and potentially other propeptide regions, to yield the mature, active this compound peptide. uni.luherts.ac.ukfrontiersin.org Analysis of the cDNA sequence encoding preprothis compound has been instrumental in understanding the organization of the gene and the architecture of the precursor protein. wikipedia.org

The preprothis compound precursor in Xenopus laevis has been determined to be 88 amino acid residues in length. uni.luherts.ac.ukfrontiersin.org The mature this compound peptide sequence is located at the C-terminus of this precursor. uni.luherts.ac.ukfrontiersin.org This structural arrangement, with the active peptide at the C-terminus of a larger precursor, is a common feature among many peptide hormones and antimicrobial peptides.

Illustrative Data Table: Preprothis compound and this compound Sequence Information

FeatureLength (Amino Acids)Location within PrepropeptideNotes
Preprothis compound88N/AFull precursor protein
Signal Sequence~20-30 (Putative)N-terminusCleaved during secretion
Mature this compound15C-terminusActive peptide sequence (pGlu-Gly-Met-Ile-Gly-Thr-Leu-Thr-Ser-Lys-Arg-Ile-Lys-Gln-NH2) uni.luherts.ac.ukfrontiersin.org

Homologous Export Exon Encoding Signal and Amphiphilic Regions

The N-terminus of the preprothis compound precursor contains a putative signal sequence. uni.luherts.ac.ukfrontiersin.org Signal sequences are typically encoded by an export exon and are crucial for directing the nascent polypeptide chain into the endoplasmic reticulum, a key step in the secretory pathway. These sequences often share homologous features across different secreted proteins and are characterized by a core of hydrophobic amino acids. While specific details on the this compound signal sequence homology were not extensively detailed in the search results, the presence of a putative signal sequence strongly suggests the involvement of the standard eukaryotic secretory pathway for this compound.

Furthermore, antimicrobial peptides like this compound often possess amphiphilic regions. wikipedia.orgtcdb.orggenscript.com These regions contain both hydrophobic and hydrophilic amino acid residues, allowing the peptide to interact with and disrupt biological membranes. While the specific amphiphilicity of this compound's mature sequence was not explicitly quantified in the provided snippets, its classification as an antimicrobial peptide implies the presence of such characteristics, which are critical for its function in membrane interaction. wikipedia.orgtcdb.orggenscript.com

Intron-Exon Architecture of the Preprothis compound Gene

The gene encoding preprothis compound, like most eukaryotic genes, is organized into introns and exons. Exons are the coding regions that are spliced together to form the mature mRNA, while introns are non-coding regions that are removed during RNA processing. Research involving the cDNA sequence of the preprothis compound precursor has contributed to understanding this architecture. wikipedia.org While the precise number and size of introns and exons in the preprothis compound gene were not detailed in the search results, studies on similar amphibian peptide genes often reveal a conserved intron-exon structure, with distinct exons encoding the signal peptide, propeptide regions, and the mature peptide sequence.

Transcriptional Regulation and Gene Expression Pathways

The expression of the this compound gene is likely subject to complex transcriptional regulation, controlling the production of the peptide in response to various stimuli. This compound is found in skin secretions, suggesting that its gene expression is regulated in the specialized cells of the amphibian skin. wikipedia.orguni.luherts.ac.ukfrontiersin.org Environmental factors or physiological states can influence the production and secretion of such defense peptides. For instance, studies in Xenopus laevis have shown that exposure to certain environmental contaminants, such as atrazine, can alter the expression of genes related to immune and growth functions, and this compound has been mentioned in this context, suggesting potential links between environmental factors and this compound gene expression. wikipedia.org Further research is needed to fully delineate the transcription factors and signaling pathways that govern this compound gene expression in Xenopus laevis.

Evolutionary Trajectories of this compound-Related Peptides

The diversity of bioactive peptides found in amphibian skin is a testament to significant evolutionary diversification. This compound belongs to a family of such peptides, and its evolutionary history can be traced through comparisons with related peptides in Xenopus laevis and other amphibian species.

Orthologous Relationships with Peptides in Related Species

Orthologous genes are genes in different species that evolved from a common ancestral gene by speciation. The existence of a "this compound L homeolog" in Xenopus laevis suggests potential orthologous relationships or gene duplication events within the Xenopus lineage. nih.gov Comparing the sequence and gene structure of the preprothis compound gene with those of similar peptide precursors in related Xenopus species or other amphibians can reveal orthologous relationships and shed light on the evolutionary conservation or divergence of the this compound gene. Related amphibian peptides, such as magainins, PGLa, and caerulein (B1668201), also found in amphibian skin, may share distant evolutionary ancestry or represent convergent evolution of peptide function. tcdb.org

Insights from Gene Duplication and Diversification Events

Gene duplication is a significant evolutionary mechanism that can lead to the creation of new genes and the diversification of protein function. The presence of a "this compound L homeolog" points towards a gene duplication event in the evolutionary history of Xenopus laevis. nih.gov Following duplication, the duplicated genes can undergo diversification through mutations, leading to peptides with altered sequences, structures, and functions. This process can contribute to the expansion of the peptide repertoire in amphibian skin, providing a diverse array of defense molecules. Studying the sequence variation and functional differences between this compound and its related peptides can provide valuable insights into the role of gene duplication and subsequent diversification in shaping the evolution of amphibian skin peptides.

Functional Diversification from Ancestral Hormone-like Peptides

This compound, a neurohormone-like peptide found in the skin secretions of the South African clawed frog, Xenopus laevis, provides a compelling model for studying the functional diversification of peptides from ancestral hormone-like molecules. nih.govwikipedia.org Its evolutionary history is intertwined with that of other bioactive peptides found in amphibian skin, many of which are believed to have originated from molecules with established roles in the nervous and endocrine systems.

The biosynthesis of this compound begins with a precursor protein, preprothis compound. This precursor is an 88-residue polypeptide featuring a putative signal sequence at its amino terminus and the mature this compound peptide located at the carboxyl terminus. nih.govwikipedia.org Molecular cloning and sequencing of cDNA encoding preprothis compound have revealed significant homology with the precursor of xenopsin (B549565), another biologically active octapeptide isolated from Xenopus skin. nih.gov Specifically, the this compound precursor shares a striking 86% nucleotide and amino acid sequence homology with the precursor of xenopsin. nih.gov

Further genetic analysis of Xenopus laevis has shown that the genes encoding the precursors for several skin peptides, including GLa, xenopsin, this compound, and caerulein, contain a homologous export exon. citeab.com This exon is approximately 161 base pairs long and encodes a signal peptide along with a portion of a pro-region containing processing sites. citeab.com The presence of this conserved exon across the genes for different skin peptides strongly suggests a shared ancestral gene from which these diverse peptides evolved. citeab.com

The diversification from this ancestral molecule likely involved gene duplication events, followed by mutations and selection pressures that led to changes in peptide sequence, processing, and ultimately, function. Studies comparing the peptide arsenal (B13267) of Xenopus laevis with that of Silurana tropicalis (formerly Xenopus tropicalis) have provided insights into these evolutionary processes. Orthologues of X. laevis this compound, known as this compound-St1 and this compound-St2, have been identified in S. tropicalis. ctdbase.orgguidetomalariapharmacology.org Interestingly, phylogenetic analysis suggests that X. laevis xenopsin is more closely related to X. laevis this compound than to the S. tropicalis levitides. ctdbase.org This finding supports the hypothesis that xenopsin may have diverged from a this compound-like ancestral peptide specifically within the Xenopus lineage after its split from Silurana. ctdbase.org

The evolution of these peptides in amphibian skin glands is considered an example of functional diversification, where molecules with initial roles, potentially as hormones or neuropeptides, were recruited and adapted to serve new defensive functions in the skin. guidetomalariapharmacology.org This process has resulted in a rich diversity of bioactive peptides in amphibian skin secretions, including both hormone-like peptides such as this compound and xenopsin, and antimicrobial peptides. guidetomalariapharmacology.org The presence of sequences homologous to X. laevis this compound in the C-terminal regions of precursors like prepro-XPF-St4 and prepro-XPF-St5 in S. tropicalis further illustrates the complex pattern of gene duplication and sequence divergence that has shaped this peptide family. guidetomalariapharmacology.org

Structural Determinants of Levitide S Biological Function

Secondary and Tertiary Conformation Analysis

Predominant α-helical Conformation in Membrane-Mimetic Environments

Studies involving secondary structure predictions have suggested that Levitide can adopt an alpha-helical conformation researchgate.net. This structural transition is particularly relevant in membrane-mimetic environments, which simulate the conditions encountered when the peptide interacts with cell membranes researchgate.netsemanticscholar.org. Many membrane-active peptides, initially disordered in aqueous solutions, fold into alpha-helical structures upon contact with membranes mdpi.comnsf.gov. This conformational change is often crucial for their function, facilitating interaction and insertion into the lipid bilayer nsf.govnih.gov.

The alpha-helix is a common secondary structure in proteins and peptides, characterized by a right-handed coil stabilized by hydrogen bonds between the backbone carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid four residues ahead in the sequence (i to i+4 hydrogen bonding) pup.ac.inwikipedia.orgcreative-biolabs.com. This structure has specific geometric parameters, including a pitch of 5.4 Å and approximately 3.6 residues per turn pup.ac.inwikipedia.org. The propensity of a peptide to form an alpha-helix can be influenced by its amino acid sequence and the surrounding environment nsf.govcreative-biolabs.comnih.gov.

Amphipathic Helical Structure and Its Significance

A key characteristic of many membrane-interacting peptides, including numerous antimicrobial peptides, is the formation of an amphipathic alpha-helix mdpi.comresearchgate.netnih.govnih.gov. An amphipathic helix possesses spatially segregated hydrophobic and hydrophilic faces along its longitudinal axis mdpi.comnih.gov. This arrangement allows the hydrophobic face to interact favorably with the lipid core of the membrane while the hydrophilic face remains exposed to the aqueous environment or interacts with the polar headgroups of the lipids mdpi.comnih.govbiorxiv.org.

The amphipathic nature of an alpha-helical structure is considered significant for membrane binding and disruption mdpi.comresearchgate.netplos.org. This structural feature facilitates the initial association of the peptide with the membrane surface and can promote insertion or translocation across the bilayer mdpi.comnsf.govnih.gov. The balance between the hydrophobic and hydrophilic properties of the helix is critical for determining the peptide's activity and its selectivity towards different membrane types, such as bacterial versus eukaryotic membranes mdpi.com.

Role of Cationic Charge in Membrane Interactions

Many peptides with membrane-disrupting activities, including a large class of antimicrobial peptides, are cationic mdpi.comresearchgate.netbiorxiv.orgnih.govmdpi.com. The presence of positively charged amino acid residues, such as lysine (B10760008) and arginine, at physiological pH contributes to a net positive charge on the peptide mdpi.comnih.govmdpi.com. This cationic charge plays a crucial role in the initial interaction with negatively charged components abundant on the surface of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and anionic phospholipids (B1166683) in the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria biorxiv.orgplos.orgnih.govmdpi.com.

Electrostatic attraction between the cationic peptide and the anionic membrane surface is often the first step in the mechanism of action for these peptides nih.govmdpi.com. This interaction facilitates the accumulation of the peptide at the membrane interface, increasing its local concentration and promoting subsequent interactions that can lead to membrane permeabilization or disruption nih.govmdpi.com. While a higher positive charge can enhance membrane binding and antimicrobial activity, there is often an optimal charge density, beyond which activity may decrease or lead to increased toxicity towards host cells mdpi.commdpi.com. The specific arrangement and distribution of cationic residues within the peptide sequence and its folded structure also influence the strength and specificity of membrane interactions nih.gov.

Structure-Activity Relationship Studies for Antimicrobial Properties

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a peptide's structure influence its biological activity mdpi.comresearchgate.netnih.govnih.govmdpi.com. For peptides with antimicrobial properties, SAR studies aim to elucidate the relationship between the amino acid sequence, conformation, charge, hydrophobicity, and their efficacy against microorganisms mdpi.comresearchgate.netnih.govnih.gov. While specific detailed SAR data solely focused on this compound's antimicrobial properties is limited in the provided search results, general principles derived from studies on similar amphipathic alpha-helical cationic antimicrobial peptides are highly relevant mdpi.comresearchgate.netnih.gov.

Key structural parameters investigated in SAR studies of antimicrobial peptides include:

Size: Peptide length can influence membrane interaction and the ability to form stable structures researchgate.netnih.gov.

Charge: As discussed, the net positive charge and the location of charged residues are critical for initial electrostatic interactions with negatively charged bacterial membranes mdpi.comresearchgate.netbiorxiv.orgnih.govmdpi.com.

Hydrophobicity and Hydrophobic Moment: The balance and spatial arrangement of hydrophobic residues are essential for membrane insertion and disruption. The hydrophobic moment quantifies the amphipathicity of a helical structure mdpi.comresearchgate.netnih.govnih.govplos.org.

Conformation: The ability to adopt a stable amphipathic alpha-helical structure in the presence of membranes is often directly correlated with antimicrobial potency mdpi.comresearchgate.netresearchgate.netplos.org.

Research on other antimicrobial peptides has shown that even subtle changes in the amino acid sequence can significantly impact their helicity, amphipathicity, membrane binding affinity, and ultimately, their antimicrobial potency and specificity mdpi.comresearchgate.netresearchgate.netplos.org. For instance, modifications affecting the stability of the alpha-helix or altering the balance between the hydrophobic and hydrophilic faces can lead to changes in activity mdpi.comresearchgate.netplos.org. Similarly, altering the number or position of cationic residues can affect the peptide's initial electrostatic interaction with the bacterial membrane mdpi.comresearchgate.netnih.govmdpi.com.

Mechanisms of Biological Action of Levitide

Cellular Membrane Interaction and Disruption

A key aspect of Levitide's biological activity lies in its interaction with cellular membranes, particularly those of microorganisms. This interaction can lead to significant disruption of membrane integrity and function.

Affinity for Microbial Membranes

Antimicrobial peptides (AMPs), including those found in frog skin secretions like this compound, often exhibit a selective affinity for microbial membranes compared to mammalian cell membranes. koreamed.orgscielo.org.za This selectivity is often attributed to differences in membrane composition, particularly the higher proportion of negatively charged phospholipids (B1166683) in bacterial membranes compared to the zwitterionic nature of most mammalian cell membranes. nih.govfrontiersin.org The amphipathic structure of many AMPs, with distinct hydrophobic and hydrophilic regions, facilitates their interaction and insertion into the lipid bilayer. scielo.org.zamdpi.com

Dissipation of Ion Gradients Across Membranes

Upon interaction with microbial membranes, this compound and similar AMPs can disrupt the electrochemical gradients essential for cellular function. scielo.org.za This dissipation of ion gradients, such as the proton motive force or membrane potential, impairs vital processes like ATP synthesis, nutrient transport, and waste removal, ultimately leading to cell death. frontiersin.org The ability to cause dissipation of ion gradients is a characteristic mechanism observed in certain antimicrobial peptides. scielo.org.za

Pore and Channel Formation Models (e.g., Toroidal Pore, Carpet Model)

A prominent mechanism by which AMPs disrupt microbial membranes is through the formation of pores or channels. Several models describe these processes, including the toroidal pore model and the carpet model. frontiersin.orgmdpi.com

In the Carpet Model , peptides initially bind electrostatically to the surface of the negatively charged microbial membrane, accumulating like a carpet. mdpi.com Once a threshold concentration is reached, the peptides insert into the membrane in a detergent-like manner, causing destabilization and disruption without necessarily forming discrete, stable pores. frontiersin.org

The Toroidal Pore Model suggests that peptides insert into the membrane and induce curvature, leading to the formation of transient or stable pores lined by both peptides and lipid headgroups. mdpi.com In this model, the peptides are oriented vertically within the membrane, and the pore is formed by a continuous lipid-peptide aggregate. mdpi.com This results in water-filled channels that allow leakage of intracellular contents. mdpi.com

Research findings on other antimicrobial peptides provide insights into the dynamics and factors influencing pore formation, such as peptide concentration, lipid composition, and the peptide-to-lipid ratio. frontiersin.orgarxiv.org

Electrostatic Interactions with Negatively Charged Phospholipid Heads

Electrostatic interactions play a crucial role in the initial binding of many AMPs, including potentially this compound, to microbial membranes. nih.gov The positively charged residues within the peptide sequence are attracted to the negatively charged phospholipid heads abundant in bacterial cell membranes (e.g., phosphatidylglycerol and cardiolipin). nih.govfrontiersin.org This initial electrostatic attraction facilitates the accumulation of peptides on the membrane surface, a prerequisite for subsequent membrane insertion and disruption through mechanisms like pore formation or the carpet model. nih.gov The speed of binding can be dependent on the phospholipid head charge, potentially being faster for charged heads found in bacterial outer membranes. nih.gov

Intracellular Targets and Biochemical Pathway Modulation

While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the membrane and interact with intracellular targets, modulating essential biochemical pathways.

Impairment of Anabolic Processes Post-Permeation

Following permeation of the cell membrane, certain AMPs can interfere with intracellular processes vital for microbial growth and replication. mdpi.com This can include the impairment of anabolic processes such as protein synthesis, nucleic acid synthesis, or cell wall biosynthesis. mdpi.com By targeting intracellular components like nucleic acids, proteins, or organelles, these peptides can disrupt bacterial physiological functions. mdpi.com While specific intracellular targets and modulated pathways for this compound are not extensively detailed in the provided search results, the general principle of AMPs having intracellular effects after membrane translocation is established. mdpi.compasteur.frfortislife.comgenome.jp Interference with essential metabolic pathways can ultimately lead to the inhibition of bacterial growth and function. mdpi.com

Non-Specific Mechanism of Cidal Action Against Microorganisms

This compound, an antimicrobial peptide isolated from the skin secretions of the African clawed frog (Xenopus laevis), exerts its cidal action against microorganisms primarily through a non-specific mechanism targeting the microbial cell membrane. scielo.org.zaresearchgate.netannualreviews.org This mechanism is characteristic of many antimicrobial peptides (AMPs) and relies on the intrinsic physicochemical properties of the peptide, rather than binding to specific receptors or intracellular targets. scielo.org.zaresearchgate.netkoreamed.orgkoreamed.org

Upon interacting with the microbial membrane, this compound is thought to insert into the lipid bilayer. koreamed.org This insertion leads to significant disruption of the membrane structure. Proposed models for membrane disruption by AMPs, which likely apply to this compound, include the "Barrel-stave," "Toroidal pore," and "carpet" mechanisms. koreamed.orgkoreamed.org Regardless of the specific model, the outcome is the permeabilization of the membrane, leading to the dissipation of essential ion gradients and the leakage of intracellular contents. scielo.org.zaresearchgate.netkoreamed.org This widespread damage to the cell membrane results in rapid cell death, a process often described as cell lysis. scielo.org.za

The speed at which antimicrobial peptides like this compound act further supports a membrane-disrupting mechanism, as it is typically much faster than processes involving translocation across the membrane to reach intracellular targets. scielo.org.za This non-specific, membrane-targeting mode of action also contributes to a lower propensity for microorganisms to develop resistance compared to antibiotics that target specific enzymes or pathways. scielo.org.za

Detailed research findings indicate that peptides from Xenopus laevis, including this compound, exhibit helical and amphiphilic structures that enable their affinity for microbial membranes. scielo.org.za Studies have shown their ability to inhibit the growth of various microorganisms, including Candida albicans. scielo.org.za

The key aspects of this compound's non-specific cidal mechanism are summarized in the table below:

FeatureDescription
Target Microbial cell membrane (phospholipid bilayer)
Key Properties Amphipathic, Cationic
Interaction Electrostatic attraction to anionic phospholipids; Hydrophobic insertion
Mechanism Membrane disruption, pore formation, dissipation of ion gradients, cell lysis
Specificity Non-specific interaction with membrane lipids
Speed of Action Rapid
Resistance Lower likelihood of resistance development compared to specific inhibitors

Spectrum of Levitide S Biological Activities

Antimicrobial Efficacy

The primary documented biological activity of Levitide is its ability to inhibit the growth of various pathogenic microorganisms. This antimicrobial efficacy is a characteristic feature of many peptides found in amphibian skin, which serve as a first line of defense against environmental pathogens.

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

While specific minimum inhibitory concentration (MIC) data for this compound against Staphylococcus aureus is not extensively detailed in publicly available research, studies on other antimicrobial peptides from Xenopus laevis provide a basis for its potential efficacy. For instance, the peptide PGLa-H, also isolated from Xenopus laevis, has demonstrated an MIC of 8.7 μg/mL against Staphylococcus aureus ATCC 25923. researchgate.net Peptides from this source are known to exhibit potent activity against Gram-positive bacteria, suggesting that this compound likely possesses similar capabilities. The mechanism of action for many of these peptides involves the disruption of the bacterial cell membrane.

Antibacterial Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)

Antifungal Activity (e.g., Candida albicans, Batrachochytrium dendrobatidis)

This compound has been identified as one of the skin peptides in Xenopus laevis that contributes to the frog's immune defense against the chytrid fungus Batrachochytrium dendrobatidis, a pathogen linked to global amphibian declines. While specific MIC values for this compound against this fungus are not detailed, its presence in the skin secretions that inhibit the fungus is significant.

Regarding Candida albicans, specific studies on this compound are limited. However, other peptides from Xenopus species have shown activity. For example, peptide XT-7 from Xenopus tropicalis displayed an MIC of 40 μM against C. albicans. uaeu.ac.ae The broader family of antimicrobial peptides from frog skin is recognized for its antifungal potential.

Microorganism Related Peptide from Xenopus sp. Reported MIC
Staphylococcus aureusPGLa-H (X. laevis)8.7 μg/mL researchgate.net
Escherichia coliPGLa-H (X. laevis)23.6 μg/mL researchgate.net
Escherichia coliXT-7 (X. tropicalis)5 μM uaeu.ac.ae
Candida albicansXT-7 (X. tropicalis)40 μM uaeu.ac.ae

This table presents data for antimicrobial peptides from the Xenopus genus to provide context for the potential activity of this compound, due to the limited specific data available for this compound itself.

Antiviral Properties

There is currently no specific scientific literature available that documents the antiviral properties of this compound. However, the broader class of antimicrobial peptides, including those isolated from amphibian skin, is an area of active research for potential antiviral applications. nih.govmdpi.com

Other Documented Biological Activities

Beyond its antimicrobial functions, the broader family of peptides from Xenopus laevis skin exhibits a range of other biological effects.

Myotropic Effects

Specific research detailing the myotropic (muscle-contracting) effects of this compound is not currently available. However, other peptides isolated from the skin of Xenopus laevis are known to have myotropic properties. nih.gov One such peptide is xenopsin (B549565), which shares a high degree of sequence homology with the precursor of this compound. This relationship suggests that this compound could potentially exhibit similar biological activities, although this has yet to be experimentally confirmed.

Based on a comprehensive search of available scientific literature and databases, there is currently no publicly available information regarding a chemical compound named "this compound." Consequently, it is not possible to provide an article on its "" or its "Potential Anti-cancer Cell Activity" as requested.

The creation of scientifically accurate and informative content requires verifiable data from research findings. Without any accessible studies, papers, or database entries for "this compound," any attempt to generate the requested article would be speculative and would not meet the standards of factual accuracy.

If "this compound" is a novel or proprietary compound that has not yet been described in publicly accessible literature, information may become available in the future through scientific publications or patent disclosures. Alternatively, it is possible that the name is misspelled or refers to an internal research code not in widespread use.

For accurate information on chemical compounds and their biological activities, it is recommended to consult established scientific databases such as PubMed, Scopus, or the Chemical Abstracts Service (CAS) registry.

Comparative Research and Synergistic Interactions of Levitide

Comparison with Co-secreted Amphibian Peptides (e.g., Caerulein (B1668201), Xenopsin (B549565), Magainin, PGLa)

Amphibian skin secretions represent a rich source of peptides with diverse biological activities. Levitide is often found alongside peptides like Caerulein, Xenopsin, Magainin, and PGLa in the skin of Xenopus laevis. aosis.co.zacanterbury.ac.nzresearchgate.netnih.govkoreamed.orgunina.it While some of these peptides, like Magainin and PGLa, are well-established AMPs, others, such as Caerulein and Xenopsin, are primarily known for their myotropic or neurohormone-like activities, although their precursors may yield antimicrobial fragments. aosis.co.zaresearchgate.net Comparisons between this compound and these co-secreted peptides often focus on their functional roles, structural characteristics, and the genetic basis of their production.

Comparative Analysis of Antimicrobial Potency

This compound is classified as an antimicrobial peptide. lktlabs.comuniprot.orgbiorbyt.com The antimicrobial properties of amphibian peptides, including those from Xenopus laevis, are generally attributed to their ability to form amphipathic alpha-helical structures and interact with microbial membranes. aosis.co.zanih.govresearchgate.net Studies have demonstrated the antimicrobial activity of other peptides from Xenopus laevis, such as Magainin and PGLa, against various bacteria and fungi. nih.govuni.lunih.govalibaba.comnih.govplos.orgresearchgate.net For instance, Magainin 2 has shown strong antimicrobial activity against bacteria, fungi, and protozoa. koreamed.org CPF (Caerulein Precursor Fragment) has also demonstrated activity against E. coli, S. aureus, and Candida albicans. researchgate.net While this compound is known to be antimicrobial, specific detailed comparative data on its potency (e.g., Minimum Inhibitory Concentrations - MICs) against a broad spectrum of microorganisms directly compared to Caerulein, Xenopsin, Magainin, and PGLa within the provided search results is limited. The antimicrobial effectiveness can vary significantly between different AMPs and target microorganisms. plos.org

Differences in Membrane Selectivity

The mechanism by which many AMPs, including those from amphibians, exert their effects involves disrupting the bacterial cell membrane. researchgate.netkoreamed.orgfrontiersin.org This often relies on the peptides' amphipathic nature and their preferential interaction with the anionic lipids characteristic of bacterial membranes, as opposed to the zwitterionic lipids and cholesterol found in mammalian cell membranes. koreamed.orgkoreamed.orgnih.gov This differential interaction contributes to their selective toxicity towards microbes over host cells. nih.gov While the general principles of membrane interaction and selectivity apply to many AMPs from amphibian skin, including the amphipathic helix formation observed in peptides purified from Xenopus laevis skin extract nih.govresearchgate.net, specific comparative details on the nuanced differences in membrane selectivity between this compound and peptides like Caerulein, Xenopsin, Magainin, and PGLa were not extensively detailed in the provided information. Magainin peptides, for example, form alpha-helical structures in acidic phospholipid bilayers and exhibit different mechanisms of cytotoxicity towards bacterial and animal cell membranes. koreamed.org

Investigation of Synergistic Effects with Other Antimicrobial Peptides

The potential for synergistic interactions between different antimicrobial peptides or between AMPs and conventional antibiotics is an area of research aimed at enhancing antimicrobial efficacy and combating resistance. frontiersin.orgmdpi.comfrontiersin.orgnih.govdovepress.com Synergism can occur through various mechanisms, such as complementary membrane disruption or targeting different cellular processes. frontiersin.org Research has shown synergistic effects between certain amphibian AMPs, such as the enhanced activity observed when Magainin 2 and PGLa are combined, suggesting that the co-secretion of multiple peptides can increase selective membrane activity. researchgate.net While the concept of synergistic effects among co-secreted amphibian peptides is recognized, specific investigations or findings regarding synergistic effects involving this compound in combination with other peptides like Caerulein, Xenopsin, Magainin, or PGLa were not found within the scope of the provided search results.

Conservation and Divergence of Functional Domains Across Homologs

Studies on the precursors of amphibian skin peptides, including this compound, provide insights into the conservation and divergence of functional domains. This compound is processed from a precursor protein called prothis compound. uniprot.orgresearchgate.net The gene structures encoding these peptides reveal homologous regions. For instance, the genes for the precursors of PGLa, xenopsin, this compound, and caerulein contain a homologous export exon that encodes a signal sequence and a portion of an amphiphilic peptide. koreamed.orgunina.itkoreamed.org Comparative analysis of the precursor sequences shows significant homology between the precursors of some co-secreted peptides. The this compound precursor, for example, exhibits a high degree of nucleotide and amino acid sequence homology (86%) with the precursor of xenopsin, suggesting a close evolutionary relationship. researchgate.net These precursors typically contain a signal peptide at the amino terminus, followed by precursor fragments and the sequence of the mature peptide at the carboxyl terminus. uniprot.organnualreviews.orgresearchgate.net The structural comparison of the mRNA encoding these peptides in Xenopus laevis illustrates distinct arrangements of functional domains, including signal peptides, acidic hexapeptides, and the sequences of the mature peptides or precursor fragments. annualreviews.org The evolution of these diverse peptides from common ancestral genes, such as a duplicated gastrointestinal hormone gene, through mechanisms like mutation and proteolytic processing of secondary peptides, highlights both conservation of ancestral domains (like the signal peptide) and divergence leading to new functional peptides. plos.org

Advanced Research Methodologies Applied to Levitide Studies

Peptide Isolation and Purification Techniques from Biological Sources

The study of naturally occurring peptides such as Levitide necessitates effective methods for their isolation and purification from complex biological matrices. This compound has been isolated from the skin secretions of Xenopus laevis. medchemexpress.commedchemexpress.com A common approach for purifying antimicrobial peptides, including fragments related to the this compound precursor, from Xenopus laevis skin involves preparing an extract using an acidic medium to enhance the solubilization of low-molecular-weight peptides. This extract can then undergo enrichment steps, such as using C18 Sep Pak cartridges, to yield a salt-free fraction devoid of high-molecular-weight proteins. nih.gov Further purification can be achieved using chromatographic techniques. Heparin affinity high-performance liquid chromatography (HPLC) has been successfully employed, where antibacterial activity binds to the column and can be eluted using a salt gradient. nih.gov Subsequent reversed-phase HPLC is then used to resolve the material into individual peptide components. nih.gov Characterization of the purified peptides can be performed using techniques like amino acid analysis and ion-spray mass spectrometry. nih.gov

Biophysical Characterization of Peptide-Membrane Interactions

Understanding the mechanism of action of peptides, particularly those with potential antimicrobial properties like some found in Xenopus laevis secretions alongside this compound, often involves studying their interactions with biological membranes. Peptides identified from X. laevis, including this compound, are described as having helical, amphiphilic structures. aosis.co.za These structural characteristics are important for their affinity for microbial membranes, which can lead to the dissipation of ion gradients. aosis.co.za Biophysical techniques are crucial for characterizing these interactions, providing insights into how peptides associate with, insert into, and potentially disrupt lipid bilayers. While specific detailed biophysical characterization studies solely focused on this compound's membrane interactions were not extensively detailed in the provided search results, studies on similar amphiphilic helical peptides from amphibian skin commonly employ methods such as:

Circular Dichroism (CD) Spectroscopy: To determine the peptide's secondary structure (e.g., alpha-helix formation) in different environments, including membrane-mimicking conditions (like liposomes or micelles).

Fluorescence Spectroscopy: Utilizing intrinsic tryptophan fluorescence or extrinsic fluorescent probes to monitor peptide binding to membranes, depth of insertion, and effects on membrane fluidity or integrity.

Surface Plasmon Resonance (SPR): To measure the kinetics and thermodynamics of peptide binding to immobilized lipid bilayers.

Solid-State Nuclear Magnetic Resonance (NMR): To determine the high-resolution structure and orientation of peptides within lipid bilayers.

Calorimetry (e.g., Isothermal Titration Calorimetry - ITC): To quantify the thermodynamics of peptide-membrane binding.

Leakage Assays: Using dye-encapsulated vesicles to assess the peptide's ability to permeabilize membranes.

These methods collectively help to elucidate the relationship between peptide structure, membrane interaction, and biological activity.

In Vitro Assays for Antimicrobial Spectrum Determination

Given the context of this compound's origin from Xenopus laevis skin, which is known to contain numerous antimicrobial peptides (AMPs), in vitro assays are fundamental for evaluating the potential antimicrobial spectrum of this compound and related compounds. Peptides isolated from X. laevis have been shown to inhibit microorganisms such as Candida albicans. aosis.co.za While direct comprehensive in vitro antimicrobial spectrum data specifically for X. laevis this compound across a wide range of pathogens was not provided in detail in the search results, studies on related amphibian AMPs and this compound-like peptides from S. tropicalis utilize standard in vitro methodologies. plos.orgplos.org These typically include:

Minimum Inhibitory Concentration (MIC) Assays: Determining the lowest concentration of the peptide that inhibits the visible growth of a microorganism after a specific incubation period. This is a standard method for assessing antimicrobial potency against bacteria, fungi, and sometimes protozoa. plos.org

Minimum Bactericidal Concentration (MBC) Assays: Determining the lowest concentration of the peptide that kills a certain percentage (e.g., 99.9%) of the initial bacterial inoculum.

Time-Kill Assays: Monitoring the rate of killing of microorganisms by the peptide over time.

Hemolysis Assays: Assessing the peptide's toxicity against host cells, such as red blood cells, to evaluate potential selectivity towards microbial membranes over mammalian cell membranes. Peptides identified from X. laevis have been described as non-haemolytic. aosis.co.za

Studies on amphibian peptides have demonstrated activity against Gram-positive bacteria, protozoa (like Leishmania donovani), and fungi (C. albicans). aosis.co.za While specific MIC values for X. laevis this compound against a broad panel of microbes were not found in the provided snippets, the context strongly suggests that such in vitro assays are applicable and likely performed in the study of this compound's biological activities.

Genetic Engineering and Recombinant Expression Strategies for this compound and Analogs

The availability of genetic information for peptides like this compound is a cornerstone for applying genetic engineering and recombinant expression techniques. The cDNA for Xenopus laevis this compound has been cloned. annualreviews.org This allows for the manipulation of the gene sequence to produce this compound recombinantly or to design and express modified analogs with potentially improved properties.

Recombinant expression typically involves:

Gene Synthesis or Cloning: Obtaining the DNA sequence encoding this compound or its desired analog.

Vector Construction: Inserting the gene sequence into an expression vector, which contains regulatory elements for transcription and translation (e.g., promoters, terminators).

Host Cell Transformation/Transfection: Introducing the expression vector into a suitable host organism (e.g., bacteria, yeast, insect cells, mammalian cells).

Protein Expression and Purification: Culturing the host cells under conditions that induce peptide expression, followed by purification of the recombinantly produced peptide using chromatographic methods similar to those used for isolating natural peptides.

Genetic engineering also facilitates the creation of fusion proteins, where the peptide of interest is linked to a carrier protein to enhance expression levels or aid in purification. Furthermore, site-directed mutagenesis can be used to introduce specific amino acid changes in the this compound sequence to study the impact of these modifications on its structure, activity, and stability. The study of amphibian defense peptide arsenals highlights how gene duplication and mutation of precursor proteins can lead to functional diversification, including the emergence of antimicrobial activity, providing a basis for rational design of peptide analogs. plos.org

Computational Modeling and Molecular Dynamics Simulations of this compound Action

Computational approaches, including molecular modeling and dynamics simulations, play an increasingly important role in understanding peptide behavior at the molecular level. While specific published computational studies solely focused on this compound's action were not detailed in the provided search results, the availability of its sequence and structural context (amphiphilic helix-forming peptide) makes it amenable to such analyses. aosis.co.zabiorbyt.com

Computational methodologies can be used to:

Predict 3D Structure: Using techniques like homology modeling or ab initio methods to predict the three-dimensional structure of this compound in different environments.

Study Peptide-Membrane Interactions: Molecular dynamics simulations can model the dynamic behavior of this compound in the presence of lipid bilayers, providing insights into its insertion depth, orientation, and effects on membrane properties at an atomic level. This can complement experimental biophysical data.

Analyze Structure-Activity Relationships: Computational tools can help correlate structural features of this compound and its analogs with their observed biological activities, guiding the design of more potent or selective variants.

Simulate Peptide Aggregation: For peptides that might form aggregates, simulations can help understand the mechanisms and conditions promoting or inhibiting aggregation.

Predict Binding to Targets: If specific protein targets are identified for this compound's neurohormone-like or cell adhesion properties, docking and simulation studies can explore binding modes and affinities.

The mention of "Molecular dynamics simulation" as a service related to peptides like this compound suggests that these computational tools are considered valuable for studying their properties and potential mechanisms. medchemexpress.com These methods provide a virtual laboratory to test hypotheses and gain mechanistic understanding that can be challenging to obtain solely through experimental techniques.

Therapeutic Potential and Translational Considerations for Levitide Based Agents

Prospects as a Novel Class of Antimicrobial Agents

The increasing global challenge of antimicrobial resistance necessitates the development of new classes of antibiotics aosis.co.zafrontiersin.orgfrontiersin.org. Antimicrobial peptides, including those derived from sources like amphibian skin, are viewed as promising candidates in this endeavor frontiersin.org. They are generally characterized by rapid action and broad-spectrum activity, offering a potential means to circumvent existing mechanisms of drug resistance aosis.co.zasajs.co.za.

Application Against Multidrug-Resistant Pathogens

The emergence and spread of multidrug-resistant (MDR) bacteria pose a significant threat to public health frontiersin.orgfrontiersin.orgnih.gov. AMPs are being explored for their potential effectiveness against these challenging pathogens frontiersin.org. Research into novel antimicrobial agents, including some peptides, has shown potent activity against Gram-positive MDR bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) frontiersin.orgnih.gov. Activity, albeit sometimes moderate, has also been observed against Gram-negative MDR pathogens like Escherichia coli and Acinetobacter baumannii with some agents frontiersin.orgnih.gov. Some AMPs have demonstrated activity against clinical isolates of multidrug-resistant strains researchgate.netnih.gov. The mechanism of action employed by many AMPs, which often involves the disruption of bacterial membranes, is thought to contribute to a reduced likelihood of resistance development compared to conventional antibiotics researchgate.netkoreamed.org.

Broad-Spectrum Activity in Therapeutic Contexts

Antimicrobial peptides isolated from the skin secretions of frogs, including those from the Rana genus and the specific peptides from X. laevis like Levitide, are recognized for their broad-spectrum antimicrobial activities aosis.co.za. These activities encompass efficacy against a wide range of microorganisms, including Gram-negative and Gram-positive bacteria, fungi, enveloped viruses, and in some cases, even cancer cells aosis.co.zasajs.co.za. While this compound is identified as an antimicrobial peptide from X. laevis biorbyt.comaosis.co.zasajs.co.zanih.gov, and broad-spectrum activity is a general characteristic attributed to this class of peptides from frogs, specific detailed data on this compound's activity spectrum across numerous pathogens in a therapeutic context would require further focused studies. However, the classification and source of this compound suggest its potential for broad-spectrum applications, consistent with other characterized frog skin AMPs nih.govmdpi.com.

Biopharmaceutical Challenges in Clinical Development

Despite the promising antimicrobial properties of peptides like this compound, their translation into clinically viable therapeutic agents faces several biopharmaceutical challenges sajs.co.za. Factors encountered in the physiological environment can significantly impact their efficacy and safety nih.gov.

In Vivo Stability and Proteolytic Degradation

A significant challenge for peptide-based therapeutics is their stability within biological systems, particularly their susceptibility to proteolytic degradation nih.gov. The complex environment within the body, including the presence of various proteases at sites of administration, absorption, within the lymphatic system, and in circulation, can lead to the breakdown of peptides researchgate.net. This degradation can compromise their intended therapeutic activity researchgate.net. Studies on the in vivo stability of peptides highlight that the physiological environment can differ substantially from controlled in vitro conditions, impacting stability researchgate.net. Strategies to enhance proteolytic stability, such as the design of protease-resistant peptide analogs (e.g., folded, disulfide crosslinked, cyclized, or D-amino acid peptides), are being investigated to improve the pharmacokinetic profile of peptide therapeutics nih.govrsc.orgcore.ac.uk.

Host Cell Selectivity and Potential for Non-Selective Toxicity

A critical consideration in the development of antimicrobial peptides is their selectivity for microbial cells over host cells sajs.co.zanih.gov. Toxicity to healthy host cells remains a concern that has impacted the clinical advancement of AMP-based therapies sajs.co.za. Non-selective toxicity can arise from the interactions of peptides with host cell membranes, potentially leading to cell lysis nih.gov. The selectivity, often quantified as the therapeutic index (the ratio of toxicity to host cells compared to antimicrobial activity), is a key determinant of a peptide's clinical potential nih.gov. While some AMPs exhibit high selectivity, a considerable number show limited differentiation between microbial and host cells, with some being potently bactericidal but also highly hemolytic nih.gov. Research efforts are focused on designing modified versions of natural AMPs to improve their selectivity and minimize potential side effects on host tissues researchgate.netresearchgate.net.

Rapid Clearance Rates in Biological Systems

The pharmacokinetic profile of peptide therapeutics can be significantly affected by rapid clearance from biological systems nih.gov. Mechanisms such as glomerular filtration can contribute to the quick removal of peptides from circulation nih.gov. Rapid clearance can limit the exposure of pathogens to the therapeutic agent, potentially reducing its efficacy taylorfrancis.com. While specific data on this compound's clearance rate were not extensively detailed in the search results, rapid clearance is a known challenge for peptide drugs in general, often necessitating strategies like structural modifications or advanced delivery systems to prolong their presence and activity in vivo.

Analysis of Hurdles in Bringing Amphibian Antimicrobial Peptides to Clinical Use

Amphibian skin secretions represent a rich source of antimicrobial peptides (AMPs), such as this compound, which have garnered significant interest as potential therapeutic agents due to their potent and broad-spectrum activity against various pathogens, including antibiotic-resistant strains. researchgate.netscispace.comscielo.org.zamdpi.com this compound itself is a peptide originally isolated from the skin of the African clawed frog, Xenopus laevis. scielo.org.zaethernet.edu.et Despite the promising in vitro and in vivo results observed for many amphibian AMPs, their translation into successful clinical therapeutics faces several significant hurdles. researchgate.netscispace.com

One of the primary challenges is the inherent instability of peptides in biological environments. Peptides are susceptible to proteolytic degradation by enzymes present in the gastrointestinal tract, bloodstream, and tissues, which significantly limits their bioavailability and shortens their half-life. nih.govresearchgate.netnih.govmdpi.comijpsjournal.complos.orgresearchgate.netnih.govmdpi.com This susceptibility necessitates frequent dosing or alternative delivery methods to maintain therapeutic concentrations. Research into strategies to improve peptide stability, such as chemical modifications (e.g., amino acid substitutions, cyclization, stapling) and novel formulations (e.g., nanoparticles, liposomes, hydrogels), is ongoing to address this issue. nih.govresearchgate.netmdpi.comijpsjournal.comresearchgate.netmdpi.comacs.org Studies have shown that modifications like N-terminal acetylation or C-terminal amidation can impact peptide stability, although the effect varies depending on the specific modification and peptide sequence. researchgate.net Incorporating unnatural amino acids or conformational constraints can also enhance resistance to proteases. researchgate.net

Another major hurdle is the potential toxicity of AMPs to mammalian cells. While AMPs often exhibit selective toxicity towards microbial membranes due to differences in lipid composition and membrane potential, high concentrations can still cause damage to host cells, leading to adverse effects. mdpi.comnih.govmednexus.org Balancing potent antimicrobial activity with low host cell toxicity is a critical aspect of developing clinically viable AMPs. mdpi.comnih.govmednexus.org Although some naturally occurring AMPs show varying degrees of cytotoxicity, research is focused on developing analogs that retain high antimicrobial potency while exhibiting reduced toxicity to mammalian cells, such as erythrocytes. researchgate.netscispace.com

Furthermore, the potential for immunogenicity is a concern for peptide therapeutics. mdpi.comprimescholars.comexplorationpub.comnih.gov Although peptides are generally considered less immunogenic than larger proteins, they can still elicit an immune response, leading to the formation of anti-drug antibodies that can reduce efficacy or cause adverse reactions. primescholars.comexplorationpub.comnih.gov Impurities in synthetic peptides can also contribute to unwanted immune responses. nih.gov

Efficient delivery to the site of infection is another significant challenge. nih.govnih.govprimescholars.commdpi.com The physicochemical properties of peptides, such as their size and hydrophilicity, can hinder their ability to cross biological membranes and reach intracellular targets. nih.govprimescholars.commdpi.com While parenteral administration (e.g., injection) is common for peptides, it can be associated with discomfort and reduced patient compliance. nih.govprimescholars.com Exploring alternative delivery routes, such as oral, transdermal, nasal, or pulmonary administration, presents additional complexities related to overcoming biological barriers and ensuring sufficient absorption and stability. nih.govnih.govprimescholars.commdpi.com Novel drug delivery systems, including nanoparticles and liposomes, are being investigated to improve peptide delivery, protect against degradation, and enable targeted release. nih.govijpsjournal.comacs.orgprimescholars.com

Finally, the potential for the development of microbial resistance to AMPs, although often considered lower than for conventional antibiotics due to their membrane-targeting mechanisms, remains a factor that requires careful consideration in their long-term clinical application. researchgate.netmdpi.commdpi.commdpi.com

Addressing these multifaceted hurdles through continued research and technological advancements in peptide design, synthesis, formulation, and delivery is crucial for realizing the full therapeutic potential of amphibian antimicrobial peptides like this compound.

Compound Information

Compound NamePubChem CID
This compound162226156

Data Tables

Hurdle CategoryDescriptionRelevance to Amphibian AMPs (including this compound)
Stability Susceptibility to enzymatic degradation (proteolysis) in biological fluids, leading to short half-life.A major limitation for systemic administration, requiring modifications or advanced delivery systems. nih.govresearchgate.netnih.govmdpi.comijpsjournal.complos.orgresearchgate.netnih.govmdpi.com
Toxicity Potential damage to host mammalian cells, particularly at higher concentrations.Balancing antimicrobial potency with low host cell toxicity is critical for clinical safety. mdpi.comnih.govmednexus.org
Synthesis Cost/Complexity Challenges and expense associated with large-scale chemical synthesis, especially for modified peptides.Impacts the economic feasibility of producing AMPs for widespread clinical use. researchgate.netbiobasic.compeptide2.comabclonal.combiomatik.com
Immunogenicity Potential to elicit an unwanted immune response in patients.Can lead to reduced efficacy or adverse reactions. mdpi.comprimescholars.comexplorationpub.comnih.gov
Delivery Difficulty in reaching the target site of infection due to physicochemical properties and biological barriers.Requires development of effective delivery systems and exploration of alternative administration routes. nih.govnih.govprimescholars.commdpi.com
Resistance Development Although less likely than with conventional antibiotics, the potential for microbes to develop resistance exists.Requires ongoing monitoring and strategies to mitigate resistance emergence. researchgate.netmdpi.commdpi.commdpi.com

Future Directions and Emerging Research Avenues for Levitide

Rational Design and Engineering of Levitide Analogs for Enhanced Efficacy and Reduced Toxicity

Rational design and engineering of peptide analogs are crucial for developing therapeutic agents with improved properties. For this compound, this involves modifying its structure to potentially enhance its efficacy against target pathogens while simultaneously reducing any potential toxicity to host cells. The design of analogues of antimicrobial peptides (AMPs) from the Pipidae family, which includes Xenopus frogs, is a suggested direction for future research with the potential for development into therapeutic agents. wur.nl This process often involves understanding the relationship between peptide structure and function, such as the role of amphiphilic structures and charge in membrane interactions. scielo.org.zanih.govnih.gov Computational methods, such as coarse-grained molecular dynamics simulations, can be applied in the design process to screen potential candidates and predict their interactions, which can then be validated experimentally. researchgate.net

Exploration of Novel Mechanisms of Action Beyond Membrane Disruption

While membrane disruption is a common mechanism of action for many antimicrobial peptides, including some amphibian peptides, exploring alternative or additional mechanisms for this compound is an important research avenue. researchgate.netnih.govrsc.org AMPs can also enter cells without causing membrane disruption and inhibit essential intracellular functions by binding to nucleic acids or intracellular proteins. nih.gov Investigating whether this compound or its analogs can act through such intracellular targets, or modulate host immune responses, could reveal novel therapeutic possibilities and potentially mitigate the development of resistance mechanisms that primarily target membrane integrity. nih.govnih.gov Determining if the peptide concentration required to kill bacteria correlates with the concentration needed to disrupt membranes can provide insights into whether mechanisms beyond membrane disruption are involved. nih.gov

Development of Advanced Delivery Systems for Targeted Application

Developing advanced delivery systems is essential to overcome challenges associated with peptide therapeutics, such as stability, bioavailability, and targeted delivery to the site of infection. nih.govgsconlinepress.comijpsjournal.commdpi.com Research into targeted drug delivery systems, including liposomal and various nanoparticle-based formulations, is a rapidly evolving field. gsconlinepress.comijpsjournal.commdpi.comsaapjournals.orgavantiresearch.com These systems can enhance drug solubility, stability, controlled release, and specific targeting to tissues or cell populations, thereby improving therapeutic outcomes and minimizing off-target effects. gsconlinepress.comijpsjournal.commdpi.comavantiresearch.com Applying these advancements to this compound could involve encapsulating the peptide in nanoparticles or liposomes modified with ligands to target specific bacterial strains or infected tissues. mdpi.comavantiresearch.com

Investigating Combinatorial Therapies with Conventional Antimicrobials

The increasing threat of multidrug-resistant infections highlights the need for new strategies, including combinatorial therapies. wur.nlnih.govmdpi.comnih.gov Investigating the potential of using this compound in combination with conventional antibiotics is a promising research direction. Combinatory therapy with antimicrobial peptides and antibiotics can offer several benefits, including enhanced efficacy against multidrug-resistant and biofilm-forming microorganisms, a lower likelihood of resistance development, and the potential to reduce the dosage of individual agents, potentially decreasing side effects. nih.govmdpi.comnih.gov Studies have shown that combining AMPs with antibiotics can lead to synergistic effects, effectively favoring the resolution of infections. nih.govmdpi.com

Q & A

Q. How can researchers ensure compliance with open-data mandates when publishing this compound studies?

  • Best practices : Deposit raw datasets in repositories like Zenodo or ChEMBL. Provide step-by-step protocols for synthetic routes and analytical methods (e.g., NMR pulse sequences) .
  • Checklist : Follow the MIBBI (Minimum Information for Biological and Biomedical Investigations) guidelines for peptide characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.